N-[2-Aminoethyl] Pomalidomide TFA Salt is a derivative of pomalidomide, an immunomodulatory drug used primarily in the treatment of multiple myeloma. This compound is characterized by the presence of a 2-aminoethyl group, which enhances its pharmacological properties. The trifluoroacetic acid (TFA) salt form plays a crucial role in solubility and stability, making it suitable for various applications in medicinal chemistry.
Pomalidomide itself is derived from thalidomide and has been modified to improve its efficacy and reduce side effects. The TFA salt form is often utilized to enhance the solubility of the compound in aqueous solutions, which is critical for its biological activity.
N-[2-Aminoethyl] Pomalidomide TFA Salt can be classified under the following categories:
The synthesis of N-[2-Aminoethyl] Pomalidomide TFA Salt typically involves several key steps:
The reaction conditions often include:
N-[2-Aminoethyl] Pomalidomide TFA Salt features a core structure similar to pomalidomide, with a 2-aminoethyl substituent attached to the nitrogen atom. The addition of trifluoroacetic acid modifies the solubility and stability profile of the compound.
N-[2-Aminoethyl] Pomalidomide TFA Salt can undergo several chemical reactions:
Reactions are often monitored using techniques such as high-performance liquid chromatography or mass spectrometry to determine purity and yield.
N-[2-Aminoethyl] Pomalidomide TFA Salt exerts its effects primarily through modulation of immune responses. It acts by:
Studies have shown that pomalidomide derivatives significantly increase the survival rates in preclinical models of multiple myeloma by enhancing immune responses against malignant cells.
N-[2-Aminoethyl] Pomalidomide TFA Salt has several scientific uses:
Pomalidomide, a third-generation immunomodulatory drug (IMiD), evolved from the structural refinement of thalidomide analogs to enhance cereblon (CRBN) E3 ubiquitin ligase binding specificity and reduce off-target effects. Early IMiDs like thalidomide and lenalidomide demonstrated efficacy in hematological malignancies but exhibited limitations in substrate selectivity and pharmacokinetic properties. The development of pomalidomide marked a significant advancement due to its higher potency in degrading lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) via CRBN recruitment, leading to its FDA approval for relapsed/refractory multiple myeloma [1] [5].
Derivatization of pomalidomide accelerated with the advent of proteolysis-targeting chimeras (PROTACs). These bifunctional molecules integrate a target protein-binding ligand linked to an E3 ligase recruiter (e.g., pomalidomide). Pomalidomide-based PROTACs emerged as superior to earlier IMiD-based constructs due to their enhanced degradation efficiency and reduced neurotoxicity. Notably, homo-PROTACs (e.g., compound 8) utilized dimerized pomalidomide moieties to induce CRBN self-ubiquitination and inactivation, providing a chemical tool for studying CRBN's endogenous functions [1]. This innovation laid the groundwork for functionalized derivatives like N-[2-Aminoethyl] Pomalidomide, where the addition of a terminal amine linker enabled conjugation to diverse target warheads.
Table 1: Evolution of Pomalidomide-Based Molecular Design
Generation | Key Structural Features | Functional Advancements |
---|---|---|
IMiDs (Pomalidomide) | Glutarimide core + 4-amino-substituted isoindolinone | CRBN-mediated IKZF1/IKZF3 degradation |
First-Gen PROTACs | Pomalidomide + target binder via alkyl/ether linkers | Target-specific protein degradation (e.g., BRD4) |
Homo-PROTACs | Dimeric pomalidomide | CRBN self-degradation and inactivation |
Functionalized Derivatives (e.g., N-[2-Aminoethyl] Pomalidomide) | Aminoalkyl linker terminus | Conjugation versatility for heterobifunctional PROTACs |
The aminoethyl spacer in N-[2-Aminoethyl] Pomalidomide serves as a molecular bridge that balances conformational flexibility with optimal distance for ternary complex formation. Crystallographic studies of CRBN bound to pomalidomide reveal that the glutarimide moiety inserts into a hydrophobic pocket formed by CRBN residues Trp382, Trp388, and Phe404, engaging in hydrogen bonding with His380 and Trp386. The isoindolinone group remains solvent-exposed, permitting linker attachment without disrupting CRBN binding [5] [7].
The ethylenediamine linker (‑CH₂‑CH₂‑NH₂) extends the solvent-exposed isoindolinone group by ~6–8 Å, positioning terminal functional groups for:
Table 2: Impact of Linker Chemistry on CRBN-Targeting Molecules
Linker Type | *CRBN Binding Affinity (Kd) | Degradation Efficiency (DC₅₀) | Key Applications |
---|---|---|---|
None (Pomalidomide) | 157–250 nM | N/A (Monofunctional) | IKZF1/IKZF3 degradation |
Alkyl (C8) | ~300 nM | 10–100 nM (BRD4 degraders) | Soluble PROTACs |
Aminoethyl (C2-NH₂) | 200–400 nM | 5–50 nM (Androgen receptor degraders) | Conjugation-ready scaffolds |
PEG | 500–1000 nM | >100 nM | Peptide-PROTACs |
**Data from surface plasmon resonance/saturation binding assays [1] [5] [7]*
The trifluoroacetate (TFA) counterion in N-[2-Aminoethyl] Pomalidomide salts is a critical determinant of physicochemical stability and biological performance. During solid-phase synthesis, TFA liberates the tertiary amine of pomalidomide derivatives from Boc-protected intermediates, forming a stable ammonium salt (R-NH₃⁺‧CF₃COO⁻) [4] [6]. This salt form offers three key advantages:
However, TFA introduces analytical challenges:
Table 3: Analytical Characterization of TFA Salts in Pomalidomide Derivatives
Analytical Method | TFA Detection Signature | Sensitivity Limit | Utility in Quality Control |
---|---|---|---|
¹⁹F NMR | Singlet at δ −77 ppm (CD₃OD) | 0.1 mol% | Quantification of residual TFA |
Ion Chromatography | Peak at 5.8 min (anion-exchange column) | 10 ppm | Pharmacopeial compliance |
HPLC-MS | [M + TFA]⁻ adducts in ESI⁻ mode | 0.01% w/w | Purity assessment |
Concluding Remarks
N-[2-Aminoethyl] Pomalidomide TFA Salt represents a strategically engineered building block in targeted protein degradation therapeutics. Its design leverages decades of IMiD optimization, while the aminoethyl linker and TFA counterion address critical needs in conjugate synthesis, solubility, and stability. As PROTAC technology advances, this compound class will continue enabling precision drug discovery against historically undruggable targets.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3